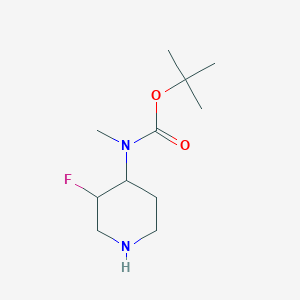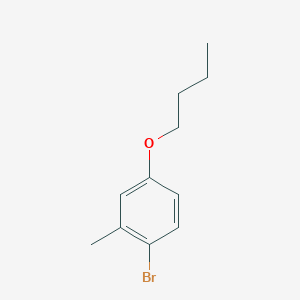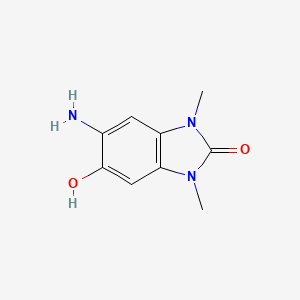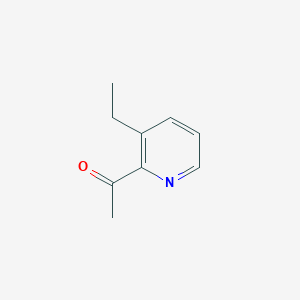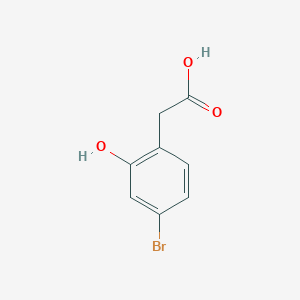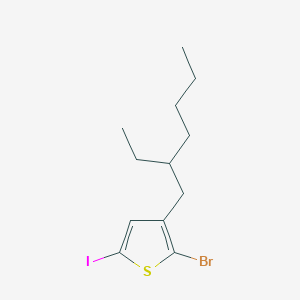
2-Bromo-3-(2-ethylhexyl)-5-iodothiophene
Übersicht
Beschreibung
2-Bromo-3-(2-ethylhexyl)-5-iodothiophene is an organic semiconducting polymer or small molecule precursor .
Molecular Structure Analysis
The molecular formula of 2-Bromo-3-(2-ethylhexyl)-5-iodothiophene is C12H19BrS, and its molecular weight is 275.25 .Chemical Reactions Analysis
The specific chemical reactions involving 2-Bromo-3-(2-ethylhexyl)-5-iodothiophene are complex and depend on the conditions and reagents used. It’s important to note that this compound is sensitive to air and heat .Physical And Chemical Properties Analysis
2-Bromo-3-(2-ethylhexyl)-5-iodothiophene is a liquid at 20 degrees Celsius. It has a specific gravity of 1.22 at 20/20 degrees Celsius and a refractive index of 1.52. It is sensitive to air and heat, and should be stored under inert gas at a temperature between 0-10 degrees Celsius . Its flash point is 136 °C .Wissenschaftliche Forschungsanwendungen
Polymerization Studies
2-Bromo-3-(2-ethylhexyl)-5-iodothiophene and related compounds have been extensively studied in the context of controlled polymerization. For instance, Lamps and Catala (2011) conducted a kinetic study on the polymerization of 2-bromo-3-hexyl-5-iodothiophene using UV-Vis spectroscopy. They discovered that the propagation rate constant significantly depends on the ratio of lithium chloride to the monomer, leading to a substantial increase in the polymerization rate constant (Lamps & Catala, 2011).
Synthesis of Low Polydispersity Polymers
Miyakoshi, Yokoyama, and Yokozawa (2004) synthesized poly(3-hexylthiophene) with very low polydispersity using 2-bromo-3-hexyl-5-iodothiophene. They employed a novel quenching method, resulting in controlled molecular weight and high selectivity of the polymer (Miyakoshi, Yokoyama, & Yokozawa, 2004).
Block Copolymer Synthesis
Ohshimizu and Ueda (2008) successfully synthesized rod−rod block copolymers by catalyzed coupling polymerization of 2-bromo-3-hexyl-5-iodothiophene, followed by polymerization of another thiophene derivative. Their study confirmed the structure of these copolymers using various spectroscopic techniques, providing insights into the synthesis of well-defined polythiophenes (Ohshimizu & Ueda, 2008).
Studies on Reaction Dynamics
Gronowitz, Hallberg, and Glennow (1980) investigated the reaction dynamics of bromoiodothiophenes, including 2-bromo-3-hexyl-5-iodothiophene, with sodium methoxide. Their study provides insights into the halogen-dance and subsequent product formation in these reactions, highlighting the reactivity and transformation pathways of such compounds (Gronowitz, Hallberg, & Glennow, 1980).
Impact on Polymerization Mechanisms
The externally initiated polymerization of 2-bromo-3-hexyl-5-iodothiophene was explored by Doubina et al. (2011). Their study focused on the effects of different small molecule initiators and revealed significant insights into the polymerization mechanism, including the role of steric effects and the stability of the initiators (Doubina et al., 2011).
Safety And Hazards
Zukünftige Richtungen
As an organic semiconducting polymer or small molecule precursor, 2-Bromo-3-(2-ethylhexyl)-5-iodothiophene has potential applications in the field of materials science, particularly in the development of new semiconducting materials .
Relevant Papers Unfortunately, the search results did not provide specific papers related to 2-Bromo-3-(2-ethylhexyl)-5-iodothiophene .
Eigenschaften
IUPAC Name |
2-bromo-3-(2-ethylhexyl)-5-iodothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrIS/c1-3-5-6-9(4-2)7-10-8-11(14)15-12(10)13/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAVRRSIFMAOTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=C(SC(=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrIS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(2-ethylhexyl)-5-iodothiophene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



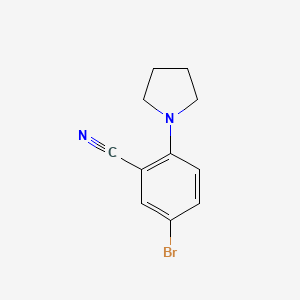
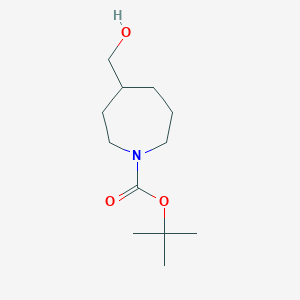
![Tert-butyl 5-(aminomethyl)hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B1375608.png)
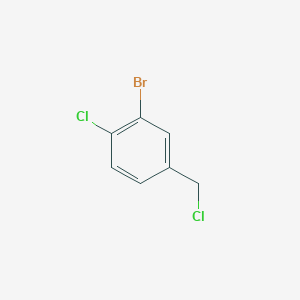
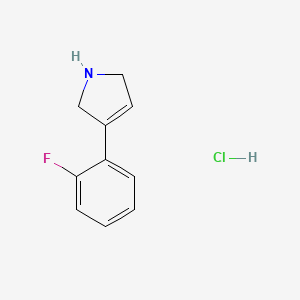
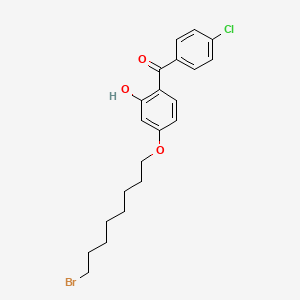
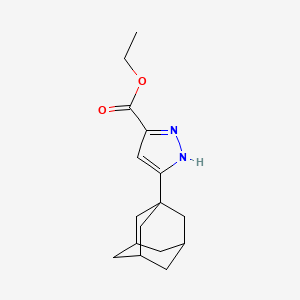
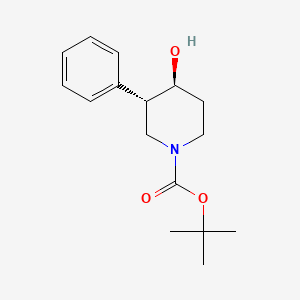
![Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1375616.png)
